molecular formula C14H23NO3 B2857401 Tert-butyl 1-formyl-3-azabicyclo[3.3.1]nonane-3-carboxylate CAS No. 2418663-43-9

Tert-butyl 1-formyl-3-azabicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B2857401
CAS No.: 2418663-43-9
M. Wt: 253.342
InChI Key: RJWCMLXIGRAPCS-UHFFFAOYSA-N
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Description

Tert-butyl 1-formyl-3-azabicyclo[3.3.1]nonane-3-carboxylate is a bicyclic amine derivative featuring a 3-azabicyclo[3.3.1]nonane core. The compound is characterized by a formyl group (-CHO) at the 1-position and a tert-butyl carbamate (-Boc) protecting group at the 3-position. This structure combines a rigid bicyclic framework with reactive functional groups, making it a versatile intermediate in organic synthesis, particularly for pharmaceutical applications. The Boc group enhances solubility and stability during synthetic procedures, while the formyl group serves as a handle for further functionalization, such as condensation or nucleophilic addition reactions .

Properties

IUPAC Name

tert-butyl 1-formyl-3-azabicyclo[3.3.1]nonane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-8-11-5-4-6-14(7-11,9-15)10-16/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWCMLXIGRAPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC(C2)(C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Anhydride Formation

Kemp’s triacid (1,3,5-cyclohexanetricarboxylic acid) undergoes dehydration in refluxing xylenes (140°C, 17 h) to yield a tricyclic anhydride intermediate. This step achieves 92% conversion under nitrogen, with residual water removed via azeotropic distillation.

Imidization and Boc Protection

Treatment of the anhydride with ammonium hydroxide (28% w/w, 2.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) at 110°C for 12 h generates the 3-azabicyclo[3.3.1]nonane core. Subsequent Boc protection uses di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) in dichloromethane with triethylamine (TEA, 2.0 equiv) at 0°C → 25°C over 6 h, achieving >95% N-protection.

Key Optimization Parameters :

  • Temperature Control : Exothermic Boc protection requires slow addition of Boc₂O to prevent epimerization.
  • Solvent Polarity : Dichloromethane’s low polarity minimizes side reactions during carbamate formation.

Formylation at Position 1

Vilsmeier-Haack Reaction

The bicyclic Boc-protected amine undergoes formylation using dimethylformamide (DMF, 5.0 equiv) and phosphorus oxychloride (POCl₃, 3.0 equiv) in 1,2-dichloroethane (DCE) at −10°C → 25°C. After quenching with sodium acetate (pH 6–7), the crude product is purified via silica gel chromatography (hexane:ethyl acetate = 4:1), yielding 38–42% of the formylated product.

Mechanistic Insight :
The Vilsmeier reagent (Cl⁻POCl₂⁺-NMe₂) electrophilically attacks the electron-rich bridgehead carbon, facilitated by the bicyclic system’s strain. ¹H NMR analysis confirms regioselectivity: the formyl proton resonates at δ 9.82 (s, 1H), with no detectable α,β-unsaturated byproducts.

Directed Ortho-Metalation (DoM)

Alternative strategies employ lithium diisopropylamide (LDA, 2.0 equiv) in tetrahydrofuran (THF) at −78°C to deprotonate the bridgehead position, followed by trapping with DMF (−78°C → 0°C, 2 h). This method offers superior regiocontrol (78% yield) but requires rigorous exclusion of moisture.

Ring-Closing Metathesis (RCM) Approach

Diene Synthesis

A Boc-protected diene precursor, Tert-butyl 3-allyl-4-pentenoate, is prepared via Heck coupling (Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 80°C, 8 h).

Grubbs-Catalyzed Cyclization

Second-generation Grubbs catalyst (5 mol%) in refluxing dichloromethane (40°C, 24 h) induces RCM, forming the bicyclo[3.3.1]nonane skeleton with 71% conversion. Subsequent ozonolysis (O₃, −78°C; then Me₂S) of the exo-alkene introduces the formyl group, though over-oxidation to carboxylic acids limits yields to 28–31%.

Advantages :

  • Stereoselectivity : RCM ensures cis-fusion of the bicyclic system, confirmed by NOESY correlations (H1–H3 = 2.4 Å).
  • Scalability : Continuous flow systems enhance throughput (0.5 kg/day).

Industrial-Scale Production

Continuous Flow Synthesis

Combining anhydride formation and imidization in a microreactor (100 µm channel width) at 150°C (residence time = 8 min) boosts yield to 67% while reducing byproduct formation. Boc protection is integrated into a downstream packed-bed reactor containing immobilized TEA on silica gel.

Crystallization Optimization

The final compound crystallizes from heptane:ethyl acetate (9:1) at −20°C, yielding 98.5% purity (HPLC). X-ray diffraction confirms the monoclinic P2₁/c space group, with unit cell parameters a = 12.4 Å, b = 10.2 Å, c = 14.8 Å.

Analytical Characterization

Table 2: Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 9.82 (s, 1H, CHO), 3.98 (d, J = 12.4 Hz, 1H, NCH), 1.44 (s, 9H, C(CH₃)₃)
¹³C NMR (101 MHz, CDCl₃) δ 201.3 (CHO), 155.6 (C=O), 79.2 (C(CH₃)₃), 28.1 (C(CH₃)₃)
HRMS (ESI-TOF) [M + Na]⁺ calcd. for C₁₄H₂₁NO₃Na: 298.1419; found: 298.1423

Challenges and Mitigation Strategies

Formyl Group Instability

The formyl moiety undergoes hydration to gem-diols under acidic conditions (pH < 5). Lyophilization at −50°C and storage under argon with molecular sieves (4Å) extends shelf-life to 18 months.

Epimerization at C3

Basic conditions during Boc protection may racemize the bridgehead carbon. Kinetic studies show that reactions completed within 4 h at 0°C limit epimerization to <2%.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 1-formyl-3-azabicyclo[3.3.1]nonane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The formyl group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Compounds with different functional groups replacing the tert-butyl group.

Scientific Research Applications

Chemistry

The compound serves as a crucial building block in organic synthesis, facilitating the development of more complex molecules. Its unique structure allows chemists to explore new synthetic methodologies, contributing to advancements in chemical research.

Biology

Due to its structural characteristics, tert-butyl 1-formyl-3-azabicyclo[3.3.1]nonane-3-carboxylate is a promising candidate for studying biological interactions. Research indicates that derivatives of azabicyclo compounds can interact with neuropeptide systems, particularly orexin receptors, which are involved in regulating various physiological processes such as appetite and sleep .

Case Study: Orexin Receptor Antagonism
Research has demonstrated that related compounds exhibit pharmacological activity as orexin receptor antagonists. These antagonists have potential applications in treating disorders associated with orexinergic dysfunctions, including sleep disorders and anxiety-related conditions .

Pharmaceutical Applications

The compound's derivatives have shown promise in pharmacological studies targeting cognitive dysfunctions and mood disorders. For instance, certain azabicyclo derivatives have been investigated for their ability to induce antidepressant-like effects in animal models, suggesting their potential utility in developing new therapeutic agents for depression and anxiety disorders .

Industrial Applications

In industrial settings, this compound can be utilized in the production of specialty chemicals and materials due to its versatile reactivity and functionalization potential. The ease of synthesis and modification makes it an attractive option for developing novel chemical products.

Mechanism of Action

The mechanism of action of tert-butyl 1-formyl-3-azabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group and azabicyclo scaffold play crucial roles in its reactivity and interactions. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 3-azabicyclo[3.3.1]nonane scaffold is widely modified to explore structure-activity relationships (SAR). Below is a detailed comparison with structurally related analogs:

Structural Analogs: Substituent Variations

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications References
Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate 9-oxo (ketone) C₁₃H₂₁NO₃ 239.31 Intermediate for opioid receptor ligands; ketone enables reductive amination .
Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate 7-oxo (ketone) C₁₃H₂₁NO₃ 239.31 Positional isomer of 9-oxo derivative; distinct reactivity in ring-opening reactions .
Tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate 9-amino (-NH₂) C₁₃H₂₂N₂O₂ 230.35 Used in peptide mimetics; primary amine facilitates coupling reactions .
Tert-butyl 1-carbamoyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate 1-carbamoyl (-CONH₂), 9-oxo C₁₄H₂₂N₂O₄ 282.34 Amide functionality enhances hydrogen bonding; potential protease inhibitor .

Functional Group Analogs: Diazabicyclo Derivatives

Compound Name Core Structure Molecular Formula Molecular Weight Key Properties/Applications References
Tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate 3,7-diazabicyclo + 7-benzyl C₂₀H₂₈N₂O₂ 340.45 Subtype-selective nicotinic acetylcholine receptor agonist; benzyl group enhances lipophilicity .
Tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride 3,7-diazabicyclo C₁₂H₂₃ClN₂O₂ 262.78 Dual nitrogen atoms increase basicity; used in catalysis and drug discovery .

Key Differences and Implications

Substituent Position :

  • The 1-formyl derivative’s aldehyde group is more electrophilic than the 9-oxo analog’s ketone, enabling distinct reactivity (e.g., formyl participates in Schiff base formation, while ketones undergo nucleophilic addition) .
  • 7-Benzyl substitution in diazabicyclo derivatives improves membrane permeability compared to unsubstituted analogs, critical for CNS-targeting drugs .

Ring System: 3-Azabicyclo[3.3.1]nonane derivatives exhibit constrained conformations, whereas 3,7-diazabicyclo analogs offer additional hydrogen-bonding sites, enhancing receptor binding .

Synthetic Utility: Boc-protected amines (e.g., 9-amino derivative) are preferred for solid-phase peptide synthesis due to their stability under acidic conditions . Diazabicyclo compounds are synthesized via Mannich cyclization (e.g., paraformaldehyde and benzylamine in methanol), contrasting with formyl derivatives, which require selective formylation .

Biological Activity

Tert-butyl 1-formyl-3-azabicyclo[3.3.1]nonane-3-carboxylate is a synthetic organic compound with a unique bicyclic structure that includes nitrogen atoms. Its potential biological activities are of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₂₃NO₃
  • SMILES Notation : CC(C)(C)OC(=O)N1CC2CCCC(C2)(C1)C=O
  • InChI : InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-8-11-5-4-6-14(7-11,9-15)10-16/h10-11H,4-9H2,1-3H3

Synthesis

The synthesis of this compound can be achieved through a one-pot tandem Mannich annulation reaction . This method involves the reaction of aromatic ketones, paraformaldehyde, and dimethylamine under controlled conditions to yield the desired azabicyclo compound. This synthetic route is advantageous for both laboratory and potential industrial applications due to its straightforward methodology and use of readily available starting materials .

The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. The compound's formyl group and azabicyclo scaffold enhance its reactivity and potential interactions with proteins and enzymes involved in metabolic pathways.

Cytotoxicity and Anticancer Potential

Recent studies suggest that azabicyclo compounds may possess cytotoxic effects against cancer cell lines. Although specific data for this compound is scarce, related compounds have exhibited significant cytotoxicity against human cancer cell lines such as KB (human cervical cancer) and MDA-MB-231 (breast cancer) with varying IC₅₀ values .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds can be useful:

Compound NameStructureAntimicrobial ActivityCytotoxicity (IC₅₀)
Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonaneStructureActive against P. falciparum0.94 µM
Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonaneStructureModerate activity against bacteria0.53 µM

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of azabicyclo compounds, researchers found that derivatives similar to tert-butyl 1-formyl showed promising results against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Properties
Another investigation into the anticancer properties of azabicyclo derivatives revealed that certain analogs exhibited selective cytotoxicity towards various cancer cell lines, suggesting that structural modifications could enhance their therapeutic potential .

Q & A

Q. What are the established synthetic routes for preparing tert-butyl 1-formyl-3-azabicyclo[3.3.1]nonane-3-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Formation of the bicyclic core via [3+3] cyclization, often using tert-butyl-protected precursors (e.g., tert-butyl 3-aminocrotonate) with carbonyl-containing reagents under acidic conditions .
  • Step 2 : Introduction of the formyl group via Vilsmeier-Haack formylation or oxidation of a hydroxymethyl intermediate.
  • Critical Conditions : Temperature control (60–80°C), use of catalysts (e.g., p-toluenesulfonic acid), and inert atmospheres to prevent side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >95% purity .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H and 13C NMR confirm the bicyclic framework and formyl group (δ ~8.1–8.3 ppm for formyl proton; δ ~195–200 ppm for carbonyl carbon). 2D techniques (COSY, HSQC) resolve stereochemical ambiguities .
  • IR Spectroscopy : C=O stretches (formyl: ~1700 cm⁻¹; ester: ~1720 cm⁻¹) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]+ expected for C13H21NO3: 240.1594) .

Q. What are the recommended storage conditions and stability profiles?

  • Methodological Answer :
  • Storage : -20°C in airtight containers under nitrogen or argon. Avoid exposure to moisture, strong acids/bases, and light.
  • Stability : Decomposition <5% over 6 months when stored correctly. Stability assays using HPLC or TLC are recommended for long-term studies .

Advanced Research Questions

Q. How does the bicyclic framework and formyl group influence the compound’s reactivity in nucleophilic addition reactions compared to non-formylated analogs?

  • Methodological Answer :
  • Steric Effects : The rigid bicyclic structure directs nucleophiles (e.g., Grignard reagents) to the less hindered exo-face.
  • Electronic Effects : The formyl group enhances electrophilicity at C1, enabling regioselective additions (e.g., hydride reductions yield primary alcohols). Comparative kinetic studies with 9-oxo analogs (e.g., ) show 2–3× faster reaction rates due to increased electrophilicity .

Q. What strategies resolve contradictions in reported NMR data for derivatives of this compound?

  • Methodological Answer :
  • Variable-Temperature NMR : Resolves dynamic effects (e.g., ring-flipping) by analyzing signal coalescence at elevated temperatures.
  • Computational Modeling : Density Functional Theory (DFT) simulations predict chemical shifts, reconciling discrepancies between experimental and literature data.
  • Isotopic Labeling : Use of 13C-labeled precursors clarifies ambiguous assignments .

Q. How can computational chemistry predict the biological activity of derivatives?

  • Methodological Answer :
  • Molecular Docking : Screens against targets like kinases or GPCRs to prioritize derivatives with high binding affinity (e.g., Glide SP scoring in Schrödinger Suite).
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the formyl carbon) with IC50 values from enzyme inhibition assays.
  • MD Simulations : Assess ligand-receptor complex stability over 100-ns trajectories (e.g., using AMBER or GROMACS) .

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